molecular formula C11H11N3O2S B11194008 3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine

3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine

Cat. No.: B11194008
M. Wt: 249.29 g/mol
InChI Key: WFSQPHYYOVWNHT-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine is a heterocyclic compound that contains a pyridine ring, a thiophene ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Pyridines and Thiophenes: Substitution reactions yield various substituted pyridine and thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2-(thiophen-2-yl)ethyl]pyridin-2-amine is unique due to its specific combination of a nitro group, pyridine ring, and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

3-nitro-N-(2-thiophen-2-ylethyl)pyridin-2-amine

InChI

InChI=1S/C11H11N3O2S/c15-14(16)10-4-1-6-12-11(10)13-7-5-9-3-2-8-17-9/h1-4,6,8H,5,7H2,(H,12,13)

InChI Key

WFSQPHYYOVWNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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